N-(3,4-dimethoxyphenyl)glycine
CAS No.:
Cat. No.: VC14120986
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO4 |
---|---|
Molecular Weight | 211.21 g/mol |
IUPAC Name | 2-(3,4-dimethoxyanilino)acetic acid |
Standard InChI | InChI=1S/C10H13NO4/c1-14-8-4-3-7(5-9(8)15-2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Standard InChI Key | RBQALBDMSIKVLD-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)NCC(=O)O)OC |
Introduction
Chemical Identity and Structural Features
N-(3,4-Dimethoxyphenyl)glycine exists in two primary forms: the free acid () and its ethyl ester derivative () . The core structure consists of a glycine backbone () substituted at the nitrogen atom with a 3,4-dimethoxyphenyl group, which introduces steric and electronic modifications influencing reactivity and interactions.
Molecular and Spectral Characteristics
Key physicochemical parameters are summarized below:
Property | Free Acid | Ethyl Ester |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 211.21 | 239.27 |
Exact Mass | 211.084 | 239.116 |
PSA (Ų) | 56.79 | 56.79 |
logP | 1.75 | 1.75 |
The ethyl ester variant exhibits enhanced lipophilicity due to the ethyl group, potentially improving membrane permeability . Infrared (IR) and nuclear magnetic resonance (NMR) spectra would typically show signals for the aromatic protons (6.5–7.5 ppm), methoxy groups (~3.8 ppm), and glycine’s α-protons (~3.3 ppm).
Synthesis and Reactivity
Synthetic Routes
The primary synthesis involves condensing 3,4-dimethoxybenzaldehyde with glycine or its derivatives. A representative pathway:
-
Aldol Condensation: Reacting 3,4-dimethoxybenzaldehyde with glycine in the presence of a base (e.g., NaOH) forms a Schiff base intermediate.
-
Reduction: Catalytic hydrogenation or sodium borohydride reduces the imine to the secondary amine.
-
Esterification (Optional): Treating the free acid with ethanol under acidic conditions yields the ethyl ester .
Alternative methods utilize nickel(II) Schiff base complexes to enantioselectively synthesize α-amino acids, as demonstrated in large-scale glycine derivative production . For instance, substituting carbonate bases with 1,8-diazabicycloundec-7-ene (DBU) enhances reaction efficiency and reduces racemization, achieving >99.5% enantiomeric excess (ee) .
Reactivity Profile
The amino group undergoes nucleophilic reactions, enabling functionalization:
-
Acylation: Reacts with acyl chlorides to form amides.
-
Alkylation: Forms N-alkyl derivatives using alkyl halides.
-
Complexation: Binds to metal ions (e.g., Ni²⁺) via the amino and carboxylate groups, useful in asymmetric synthesis .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The free acid’s solubility in water is moderate (~10 mg/mL at 25°C) due to its zwitterionic nature, while the ethyl ester is more lipid-soluble . Both forms are stable under ambient conditions but may degrade under strong acids/bases or prolonged UV exposure.
ADMET Predictions
Although direct data are scarce, analogs with similar structures exhibit:
-
Absorption: High gastrointestinal (GI) absorption due to moderate logP .
-
Metabolism: Potential CYP2C19 and CYP2D6 inhibition , necessitating drug-interaction studies.
-
Toxicity: Low acute toxicity in preclinical models, but chronic exposure risks remain unstudied .
Research Gaps and Future Directions
-
Synthetic Optimization: Scaling production using flow chemistry or biocatalytic methods could improve yield and sustainability .
-
Biological Screening: Prioritize in vitro assays against cancer, inflammatory, and neurodegenerative targets.
-
Enantioselective Synthesis: Develop chiral catalysts to access both (R)- and (S)-enantiomers for structure-activity relationship (SAR) studies .
-
Pharmacokinetic Profiling: Assess bioavailability, tissue distribution, and metabolite identification in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume